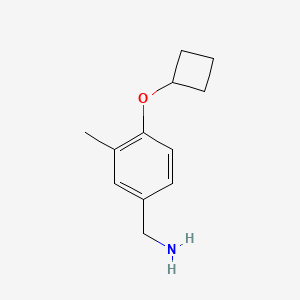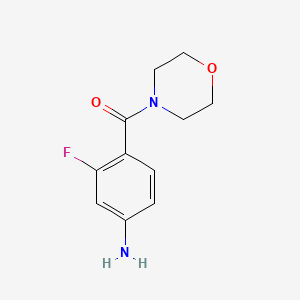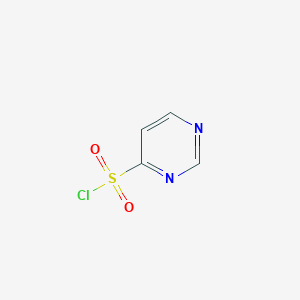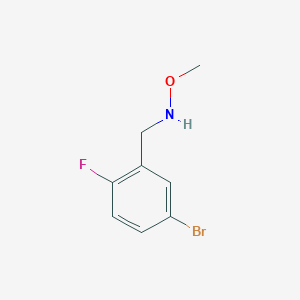
(4-环丁氧基-3-甲基苯基)甲胺
描述
科学研究应用
药理机制和治疗潜力
MDMA(3,4-亚甲二氧基甲基苯丙胺)等精神活性物质的药理机制和治疗潜力已被广泛研究。MDMA 已被研究其在辅助心理治疗中的潜力,特别是用于治疗创伤后应激障碍 (PTSD)、与自闭症相关的焦虑症和酒精使用障碍。它在减少防御性和焦虑的同时促进同理心和情感开放的能力表明在心理治疗中具有潜在的治疗应用(Sessa、Higbed 和 Nutt,2019)[https://consensus.app/papers/review-34methylenedioxymethamphetamine-mdmaassisted-sessa/e9a9a9d608df5c45b21af6c124176c28/?utm_source=chatgpt]
神经化学和神经毒性研究
对类似于 MDMA 的物质的神经化学作用和潜在神经毒性的研究提供了它们对人脑影响的见解。研究已经探索了 MDMA 如何影响多巴胺和血清素水平,可能导致大脑化学和功能的急性和长期变化。此类研究强调了了解治疗益处与神经毒性风险之间平衡的重要性(McKenna 和 Peroutka,1990)[https://consensus.app/papers/neurochemistry-neurotoxicity-mckenna/01d43de6414f5ce3b5e3d1dab110995e/?utm_source=chatgpt]
社会情感处理
精神活性物质对社会情感处理的影响对治疗用途有重大意义。例如,MDMA 增强了社交能力和与他人的亲密感,这使其区别于传统的兴奋剂。这一独特特性凸显了其在针对社会和情感障碍的疗法中的潜力(Bershad 等人,2016)[https://consensus.app/papers/effects-mdma-processing-does-mdma-differ-stimulants-bershad/5e66abc87b13500989a0bb8f32046514/?utm_source=chatgpt]
临床药理学和毒性管理
了解 MDMA 等物质的临床药理学对于管理急性毒性和优化治疗应用至关重要。了解 MDMA 对体温、血清素水平和神经毒性潜力的影响为治疗不良反应提供了治疗策略,并为安全治疗使用的指南奠定了基础(Green、Cross 和 Goodwin,1995)[https://consensus.app/papers/review-pharmacology-pharmacology-green/cbdef95f473d5fb98f14a52d68fa3855/?utm_source=chatgpt]
属性
IUPAC Name |
(4-cyclobutyloxy-3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-10(8-13)5-6-12(9)14-11-3-2-4-11/h5-7,11H,2-4,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONSRKCQOYAKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)OC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1398966.png)
amine](/img/structure/B1398967.png)

amine](/img/structure/B1398970.png)




![Ethyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398976.png)
![tert-butyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B1398979.png)



![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)